(3R,5R)-Rosuvastatin Lactone
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Overview
Description
(3R,5R)-Rosuvastatin Lactone is a lactone derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of Rosuvastatin.
Mechanism of Action
(2) Mode of Action: Here’s how it works:
(3) Biochemical Pathways: The affected pathways include:
(5) Result of Action:
(6) Action Environment: Environmental factors affecting efficacy and stability:
: Phenotypic, molecular, and in silico characterization of coumarin as carbapenemase inhibitor : Biochemical exploration of β-lactamase inhibitors : Endophytic Fungi—Alternative Sources of Cytotoxic Compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Rosuvastatin Lactone typically involves the lactonization of Rosuvastatin or its intermediates. One common method includes the use of boron tribromide in dichloromethane at low temperatures to induce lactonization . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic processes or chemical synthesis. Enzymatic processes are often preferred due to their specificity and efficiency. For example, carbonyl reductase derived from Leifsonia sp. has been used to produce chiral intermediates for lactone synthesis .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Rosuvastatin Lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin, such as hydroxy acids, substituted lactones, and oxidized compounds.
Scientific Research Applications
(3R,5R)-Rosuvastatin Lactone has several scientific research applications:
Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its role in cholesterol metabolism and potential therapeutic effects.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-Rosuvastatin Lactone: A diastereomer with different stereochemistry at the 5-position.
(3R,5R)-Sonnerlactone: Another lactone with similar structural features but different biological activities.
Simvastatin Lactone: A lactone derivative of Simvastatin with similar cholesterol-lowering effects.
Uniqueness
(3R,5R)-Rosuvastatin Lactone is unique due to its specific stereochemistry, which influences its biological activity and interaction with HMG-CoA reductase. Its high potency and selectivity make it a valuable compound for studying cholesterol metabolism and developing new therapeutic agents.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-ZUQFGZKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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